1,1,3,3-Tetraphenyl-2-indanone
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Overview
Description
1,1,3,3-Tetraphenyl-2-indanone is a chemical compound with the molecular formula C33H24O It is a derivative of indanone, characterized by the presence of four phenyl groups attached to the indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetraphenyl-2-indanone can be synthesized through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides . Additionally, a nickel-catalyzed reductive cyclization of enones can afford indanones with high enantiomeric induction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetraphenyl-2-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1,1,3,3-Tetraphenyl-2-indanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetraphenyl-2-indanone involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating various chemical reactions. Its phenyl groups contribute to its stability and reactivity, allowing it to participate in diverse chemical processes .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A versatile building block used in biosensing, bioactivity, bioimaging, and electronics.
Uniqueness
1,1,3,3-Tetraphenyl-2-indanone is unique due to its four phenyl groups, which enhance its stability and reactivity compared to other indanone derivatives. This structural feature makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
20396-40-1 |
---|---|
Molecular Formula |
C33H24O |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1,1,3,3-tetraphenylinden-2-one |
InChI |
InChI=1S/C33H24O/c34-31-32(25-15-5-1-6-16-25,26-17-7-2-8-18-26)29-23-13-14-24-30(29)33(31,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
InChI Key |
DJULRMDLUQYRLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(C2=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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